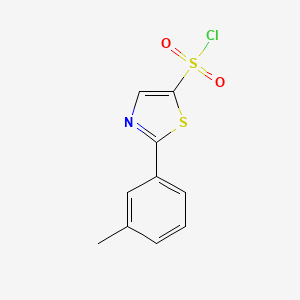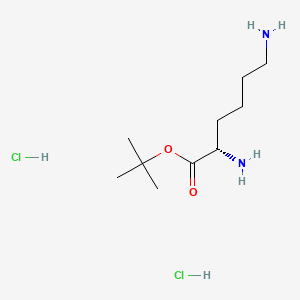
methyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate hydrochloride is a synthetic organic compound often used in scientific research. Its structure consists of a cyclopropane ring substituted with an aminophenyl group and a methyl ester moiety. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate typically involves several key steps:
Formation of the cyclopropane ring: : This can be achieved using a Simmons-Smith reaction, where a diiodomethane and a zinc-copper couple react with an alkene.
Substitution with aminophenyl group:
Methyl ester formation: : The final step involves esterification of the carboxylic acid with methanol, usually under acidic conditions.
Industrial Production Methods
The industrial production of this compound might utilize similar steps but on a larger scale. Optimized reaction conditions such as temperature, pressure, and catalysts are employed to maximize yield and purity. Continuous flow reactors could be used to enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : It can undergo oxidation reactions, typically at the aminophenyl group.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : Substitutions can occur on the cyclopropane ring or the aromatic ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Catalytic hydrogenation or metal hydrides such as sodium borohydride are often used.
Substitution: : Halogenating agents or other electrophiles can be employed under various conditions.
Major Products
The major products depend on the specific reagents and conditions used. For example, oxidation of the aminophenyl group might yield a nitroso compound or a nitro compound, depending on the extent of oxidation.
Aplicaciones Científicas De Investigación
Methyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate hydrochloride has a broad range of applications:
Chemistry: : Used as a building block in organic synthesis.
Biology: : Serves as a probe or inhibitor in enzyme studies.
Medicine: : Investigated for its potential therapeutic properties.
Industry: : Used in the development of novel materials or as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects can vary based on its application:
Enzyme Inhibition: : It may bind to the active site of an enzyme, blocking substrate access and activity.
Molecular Targets: : Targets might include specific proteins, receptors, or nucleic acids.
Pathways Involved: : The pathways could be metabolic, signaling, or regulatory, depending on the biological context.
Comparación Con Compuestos Similares
When compared with other cyclopropane derivatives:
Structural uniqueness: : The combination of the cyclopropane ring and the aminophenyl group provides unique steric and electronic properties.
Functional uniqueness: : Its hydrochloride salt form enhances solubility and stability, distinguishing it from similar compounds without these properties.
List of Similar Compounds
Methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate hydrochloride
Ethyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate
Methyl (1S,2S)-2-(4-nitrophenyl)cyclopropane-1-carboxylate hydrochloride
Propiedades
IUPAC Name |
methyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-6-9(10)7-2-4-8(12)5-3-7;/h2-5,9-10H,6,12H2,1H3;1H/t9-,10+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRQYHMCZWYIAC-UXQCFNEQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C2=CC=C(C=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@@H]1C2=CC=C(C=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl N-[1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B6610299.png)
![6-phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B6610304.png)

![1-{[1,1'-biphenyl]-4-carbonyl}-3-fluoropyrrolidine](/img/structure/B6610315.png)
![N-{[3-(chloromethyl)pyrrolidin-3-yl]methyl}acetamide hydrochloride](/img/structure/B6610327.png)

![2-{[1,1'-biphenyl]-4-carbonyl}-4-methoxy-2-azabicyclo[2.1.1]hexane](/img/structure/B6610347.png)

![1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane](/img/structure/B6610359.png)



![1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B6610392.png)
